

Hexafluoropropylene Oxide (CAS No. 428-59-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Hexafluoropropylene oxide

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Abstract

Hexafluoropropylene oxide (HFPO), with CAS number 428-59-1, is a fluorinated epoxide that serves as a critical building block in the synthesis of a wide array of fluorinated materials. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis and reactivity, key applications, and toxicological profile. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a summary of its known biological effects, primarily through the actions of its derivatives. This document aims to be a comprehensive resource for professionals working with or developing applications for this versatile fluorointermediate.

Chemical and Physical Properties

Hexafluoropropylene oxide is a colorless, non-flammable gas at standard temperature and pressure. It is typically shipped as a liquefied gas. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Hexafluoropropylene Oxide

Property	Value
CAS Number	428-59-1
Molecular Formula	C ₃ F ₆ O
Molecular Weight	166.02 g/mol
Appearance	Colorless gas
Boiling Point	-27.4 °C
Melting Point	-129 °C
Liquid Density (at 25 °C)	1300 kg/m ³
Vapor Pressure (at 25 °C)	660 kPa
Water Solubility (at 22.7 °C)	16.3 µg/L

Table 2: Thermodynamic and Safety Properties of Hexafluoropropylene Oxide

Property	Value
Heat of Vaporization	21.8 kJ/mol
Critical Temperature	86 °C
Critical Pressure	2896 kPa
Flash Point	Not applicable
Flammability Limits	None

Synthesis and Reactivity

Synthesis of Hexafluoropropylene Oxide

The primary industrial synthesis of HFPO involves the epoxidation of hexafluoropropylene (HFP).[1][2] Various oxidizing agents can be employed, including molecular oxygen, hydrogen peroxide, and sodium hypochlorite.[1][3] The reaction can be performed in either the gas or liquid phase.

A common laboratory and industrial method involves the reaction of HFP with an oxygen donor in a two-phase system.^{[4][5]} For example, using sodium hypochlorite as the oxidizing agent in the presence of a phase-transfer catalyst can afford HFPO with good selectivity.^[4] Gas-phase oxidation of HFP with molecular oxygen is another viable, though potentially less selective, method.^[6]

Experimental Protocol 1: Synthesis of HFPO via Epoxidation of HFP with Sodium Hypochlorite

This protocol is a representative procedure based on literature descriptions.^{[4][7]}

Materials:

- Hexafluoropropylene (HFP)
- Aqueous sodium hypochlorite (NaOCl) solution
- Phase-transfer catalyst (e.g., a quaternary ammonium salt)
- Organic solvent (e.g., a hydrofluoroether like C₄F₉OCH₃)^[4]
- Sodium hydroxide (NaOH) solution (optional, for pH control)

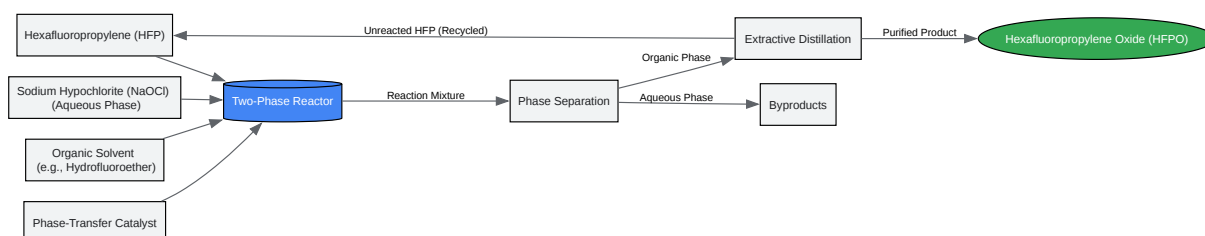
Procedure:

- A two-phase system is prepared by combining the aqueous NaOCl solution and the organic solvent in a suitable reactor.
- The phase-transfer catalyst is added to the mixture.
- The reactor is cooled to the desired reaction temperature (e.g., room temperature).^[4]
- Hexafluoropropylene gas is bubbled through the stirred reaction mixture.
- The reaction is monitored for the consumption of HFP.
- Upon completion, the organic phase is separated from the aqueous phase.

- The organic phase, containing HFPO and unreacted HFP, is subjected to extractive distillation to isolate the HFPO, which has a very similar boiling point to HFP.[1][2]

Yields and Selectivity:

- Yields of over 40% with selectivity greater than 70% have been reported for this method.[4]
- HFP conversion rates can reach up to 96%, with HFPO selectivity around 76% under optimized conditions.[7]



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Figure 1: Workflow for the synthesis of HFPO.

Key Reactions of Hexafluoropropylene Oxide

The high reactivity of HFPO is attributed to its strained three-membered epoxide ring, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility as a monomer and chemical intermediate.

Anionic Polymerization: In the presence of a suitable initiator, such as a fluoride ion (e.g., from CsF), HFPO undergoes ring-opening anionic polymerization. This is the primary route for the synthesis of perfluoropolyethers (PFPEs), such as the commercially available Krytox™ lubricants.[8] The polymerization proceeds via nucleophilic attack on the central carbon of the

epoxide ring.[9] The molecular weight and dispersity of the resulting polymer can be controlled by careful selection of the initiator, solvent, and reaction conditions.[10][11]

Experimental Protocol 2: Anionic Polymerization of HFPO to Perfluoropolyether

This protocol is a representative procedure based on literature descriptions.[10][11][12]

Materials:

- Purified **Hexafluoropropylene Oxide** (HFPO)
- Initiator: Cesium fluoride (CsF) or a pre-formed cesium perfluoroalkoxide initiator
- Aprotic solvent (e.g., tetraglyme)
- Inert diluent (e.g., hexafluoropropylene or its oligomers)

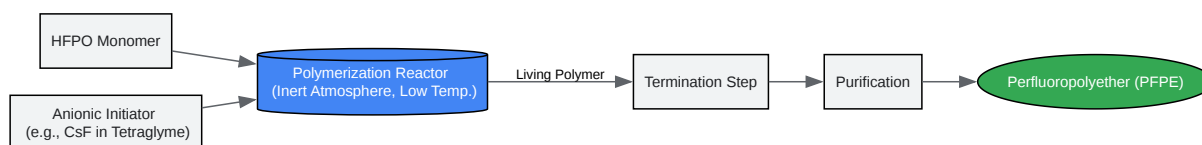
Procedure:

- **Initiator Preparation:** Anhydrous CsF is suspended in the aprotic solvent in a dry, inert atmosphere. A small amount of HFPO can be added to form the active cesium perfluoroalkoxide initiator in situ.[11]
- **Polymerization:** Purified liquid HFPO is slowly added to the stirred initiator solution at a controlled low temperature. An inert diluent may be added to manage the viscosity of the reaction mixture as the polymer chain grows.[12]
- **Termination:** The polymerization is terminated by the addition of a suitable reagent to cap the reactive acyl fluoride end-groups of the polymer chains.
- **Work-up:** The resulting polymer is purified to remove residual solvent, initiator salts, and low molecular weight oligomers.

Yields and Molecular Weight:

- High molecular weight poly(HFPO) with a weight-average molecular weight (Mw) of up to 14,800 g/mol can be achieved under optimized conditions.[10][11]

- The control of monomer feeding rate and reaction temperature is crucial to minimize chain transfer reactions and achieve high molecular weights.[10][11]



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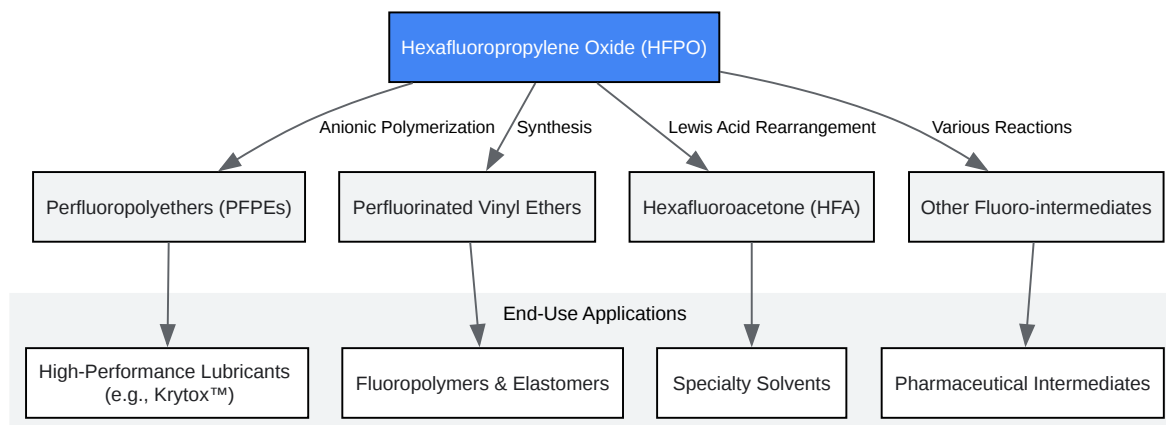
Figure 2: Anionic polymerization of HFPO.

Other Reactions:

- Rearrangement: In the presence of Lewis acids, HFPO can rearrange to form hexafluoroacetone (HFA), another important fluorochemical intermediate.[9]
- Reaction with Nucleophiles: HFPO reacts with various nucleophiles. For example, methanolysis yields methyl trifluoropyruvate, a useful reagent in organic synthesis.[9]

Applications

The primary application of HFPO is as a monomer for the production of high-performance fluoropolymers.[8] Its derivatives and downstream products are utilized in a variety of sectors.



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Figure 3: Major applications of HFPO.

- **Perfluoropolyethers (PFPEs):** These polymers, synthesized from HFPO, are used as high-performance lubricants, oils, and greases in demanding applications such as aerospace and semiconductor manufacturing due to their excellent thermal stability and chemical inertness. [\[1\]](#)
- **Perfluorinated Vinyl Ethers:** HFPO is a precursor for the synthesis of various perfluorinated vinyl ethers, which are then copolymerized to produce specialty fluoroplastics and elastomers. [\[1\]](#)
- **Hexafluoroacetone (HFA):** The rearrangement of HFPO to HFA provides a route to another valuable intermediate used in the production of specialty solvents and polymers. [\[1\]](#)
- **Other Fine Chemicals:** HFPO is used to synthesize a range of other fluorinated compounds for various applications, including as intermediates in the pharmaceutical and agrochemical industries.

Safety and Toxicology

Safety and Handling

HFPO is classified as toxic if inhaled and may cause respiratory irritation.^[13] It is also suspected of causing damage to organs through prolonged or repeated exposure.^[13] As a liquefied gas, contact with the liquid can cause frostbite.^[6]

Handling Precautions:

- Handle in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.
- Avoid contact with skin and eyes.
- Prevent fire caused by electrostatic discharge.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Store away from incompatible materials.

Toxicological Profile

The toxicological profile of HFPO and its derivatives, particularly its dimer acid (HFPO-DA, also known as GenX) and trimer acid (HFPO-TA), has been the subject of considerable research. While data on the HFPO monomer is less extensive, studies on its derivatives provide insight into the potential biological effects of related fluorinated compounds.

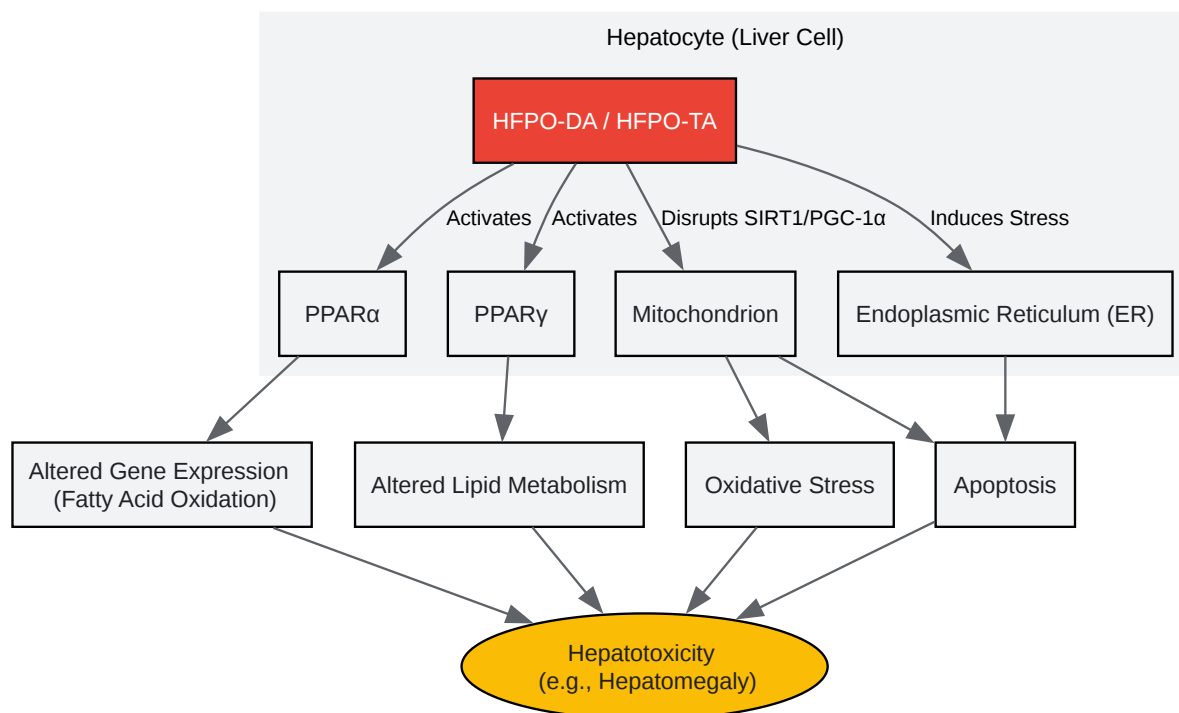
Acute Toxicity of HFPO Monomer:

- HFPO is classified as acutely toxic via inhalation (Category 3).^[13]
- It is harmful if inhaled and can cause respiratory tract irritation.^[5]

Toxicity of HFPO Derivatives (HFPO-DA and HFPO-TA): Studies on HFPO-DA and HFPO-TA have identified the liver and kidneys as primary target organs.^{[14][15]} These compounds have been shown to induce a range of effects, including hepatomegaly (enlarged liver), changes in lipid metabolism, and developmental toxicity.^{[16][17]}

Mechanism of Toxicity and Signaling Pathways: A significant body of evidence suggests that the hepatotoxicity of HFPO derivatives is mediated, at least in part, through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR α .[\[16\]](#)[\[18\]](#)[\[19\]](#)

- **PPAR α Activation:** Activation of PPAR α by HFPO-DA leads to the upregulation of genes involved in fatty acid metabolism and β -oxidation.[\[13\]](#)[\[19\]](#) This is a well-established mode of action for rodent hepatocarcinogenesis induced by PPAR α activators.[\[1\]](#)
- **PPAR γ Involvement:** HFPO-TA has been shown to activate PPAR γ , a key regulator of lipid metabolism, leading to persistent metabolic toxicities in developmental exposure models.[\[20\]](#)
- **Mitochondrial Dysfunction:** Exposure to HFPO homologues has been demonstrated to compromise mitochondrial function and dynamics, leading to increased oxidative stress and apoptosis in cells. This is thought to be mediated through the disruption of the SIRT1/PGC-1 α signaling pathway.[\[10\]](#)[\[21\]](#)
- **Endoplasmic Reticulum (ER) Stress:** HFPO-TA can elevate intracellular and mitochondrial calcium levels, which induces ER stress and contributes to mitochondrial dysfunction and apoptosis.[\[22\]](#)



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Figure 4: Simplified signaling pathways for HFPO derivative-induced hepatotoxicity.

Conclusion

Hexafluoropropylene oxide is a highly versatile and reactive fluorochemical intermediate with significant industrial importance, primarily as a monomer for high-performance fluoropolymers. Its synthesis and polymerization are well-established processes that allow for the production of materials with exceptional properties. While the toxicological profile of the HFPO monomer itself requires further investigation, studies on its derivatives highlight potential health concerns, particularly related to liver and kidney function, through mechanisms involving PPAR activation and mitochondrial dysfunction. A thorough understanding of its chemistry, handling requirements, and toxicological profile is essential for its safe and effective use in research and industrial applications.

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